Thiocyanic Acid-d; Ammonium-d3 Salt
Description
Thiocyanic Acid-d; Ammonium-d3 Salt (CAS 36700-77-3) is a deuterated derivative of ammonium thiocyanate (NH$4$SCN), where hydrogen atoms in both the thiocyanic acid (HSCN) and ammonium (NH$4^+$) moieties are replaced with deuterium (D). This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies, where deuterium’s reduced vibrational interference and isotopic tracing capabilities are critical . The parent compound, ammonium thiocyanate, is a white crystalline solid (molecular weight 76.12 g/mol) with high solubility in water (1.65 g/mL at 20°C) and applications in pharmaceuticals, metal processing, and chemical synthesis .
Properties
Molecular Formula |
CH4N2S |
|---|---|
Molecular Weight |
80.15 g/mol |
InChI |
InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4 |
InChI Key |
SOIFLUNRINLCBN-JBISRTOLSA-N |
Isomeric SMILES |
[2H]N([2H])[2H].[2H]SC#N |
Canonical SMILES |
C(#N)S.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND3) with carbon disulfide (CS2). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium-d4 thiocyanate and hydrogen sulfide .
Industrial Production Methods: The industrial production of ammonium-d4 thiocyanate involves the same principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of deuterated ammonia and carbon disulfide under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Ammonium-d4 thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate ion acts as a nucleophile.
Oxidation Reactions: The thiocyanate ion can be oxidized to form thiocyanogen (SCN)2.
Complex Formation: It forms complexes with transition metals, such as ferric thiocyanate, which is deep red in color.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Complex Formation: Ferric chloride is commonly used to form ferric thiocyanate complexes.
Major Products:
Substitution Reactions: Alkyl thiocyanates and acyl thiocyanates.
Oxidation Reactions: Thiocyanogen and other sulfur-containing compounds.
Complex Formation: Ferric thiocyanate complex.
Scientific Research Applications
Chemistry: Ammonium-d4 thiocyanate is used as a reagent in various organic synthesis reactions, particularly in the formation of thiocyanate derivatives .
Biology: In biological research, it is used as a tracer due to its isotopic properties, allowing for the study of metabolic pathways and enzyme mechanisms .
Medicine: It is employed in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
Industry: Ammonium-d4 thiocyanate is used in the production of deuterated solvents and other deuterated compounds, which are essential in nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
The mechanism of action of ammonium-d4 thiocyanate involves the thiocyanate ion acting as a nucleophile in substitution reactions. The deuterium atoms in the ammonium ion do not significantly alter the chemical reactivity of the compound but provide a means to trace the compound in various reactions and processes . The thiocyanate ion can also participate in redox reactions, forming thiocyanogen and other sulfur-containing species .
Comparison with Similar Compounds
Ammonium Thiocyanate (NH$_4$SCN)
- Molecular Formula : CH$4$N$2$S (NH$_4$SCN).
- Molecular Weight : 76.12 g/mol .
- Physical Properties : Melting point 149°C, hygroscopic, pH 4.8–5.8 in aqueous solution .
- Applications : Used in synthesis of metal thiocyanates (e.g., CuSCN), photography stabilizers, and textile dyeing .
- Safety : Classified as hazardous; releases toxic fumes (e.g., HCN, SO$_x$) upon decomposition .
Potassium Thiocyanate (KSCN)
- Molecular Formula : KSCN.
- Molecular Weight : 97.18 g/mol.
- Physical Properties : Colorless crystals, soluble in water (217 g/100 mL at 20°C).
- Applications : Pharmaceuticals (hyperthyroidism treatment), corrosion inhibitors, and electroplating .
- Safety : Less hygroscopic than NH$4$SCN; moderate toxicity (LD${50}$ oral, rat: 854 mg/kg) .
Sodium Thiocyanate (NaSCN)
Lithium Thiocyanate (LiSCN)
Thiocyanic Acid (HSCN)
- Molecular Formula : HSCN.
- Molecular Weight : 59.09 g/mol .
- Physical Properties: Exists as tautomers (HSCN and HNCS); pungent odor, miscible with water and ethanol .
- Applications : Intermediate in organic synthesis; studied for its role in biochemical pathways .
- Safety : Strong irritant; releases toxic HCN under acidic conditions .
Research Findings and Industrial Relevance
- Deuterated Advantages: Thiocyanic Acid-d; Ammonium-d3 Salt’s deuterium substitution minimizes spectral noise in NMR, enabling precise structural analysis of biomolecules .
- Thermal Stability : Deuterated compounds often exhibit higher thermal stability; NH$_4$SCN decomposes at 170°C, while the deuterated form may resist degradation slightly longer .
- Environmental Impact : Thiocyanates generally require careful disposal due to cyanide release risks. Deuterated variants, while less volatile, still demand stringent safety protocols .
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